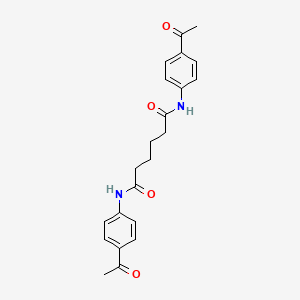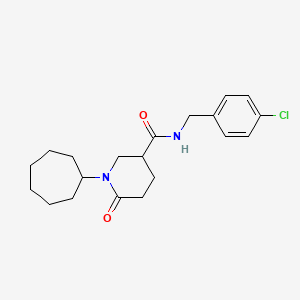
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride, also known as MDPV, is a synthetic cathinone that has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA). MDPV is a potent psychoactive substance that has been associated with numerous reports of adverse effects, including psychosis, agitation, and cardiovascular complications. Despite its legal status, MDPV continues to be used recreationally and has been identified in forensic and toxicological samples.
Mécanisme D'action
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychoactive effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride, including its stimulant and euphoric properties. 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride also acts as a norepinephrine reuptake inhibitor, which may contribute to its cardiovascular effects.
Biochemical and Physiological Effects:
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its dopamine and norepinephrine reuptake inhibition, 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been shown to increase the release of serotonin and inhibit the activity of monoamine oxidase. 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has also been shown to increase heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride in laboratory experiments is its potency as a dopamine reuptake inhibitor, which allows for the study of the effects of dopamine on behavior and cognition. However, the psychoactive effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride may limit its use in certain experiments, as it may interfere with the interpretation of results.
Orientations Futures
There are several future directions for the study of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride. One area of research is the development of new treatments for addiction and withdrawal associated with 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride use. Another area of research is the development of new drugs that target the dopamine system, which may have therapeutic applications for a variety of psychiatric disorders. Additionally, further research is needed to understand the long-term effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride use on the brain and body.
Méthodes De Synthèse
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride can be synthesized using a variety of methods, including the Leuckart reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Leuckart reaction involves the reduction of ephedrine or pseudoephedrine with formic acid and ammonium formate. The Mannich reaction involves the condensation of phenylacetone with formaldehyde and pyrrolidine. The Friedel-Crafts reaction involves the acylation of benzene with acetyl chloride, followed by the reaction of the resulting benzoyl chloride with pyrrolidine.
Applications De Recherche Scientifique
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been used in scientific research to study its effects on the central nervous system. Studies have shown that 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychoactive effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride, including its stimulant and euphoric properties.
Propriétés
IUPAC Name |
4-methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO.ClH/c1-21(2,23-17-9-10-18-23)15-16-22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,24H,9-10,17-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGOQUYDQSWRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)


![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)
![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)
![6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5029399.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029406.png)